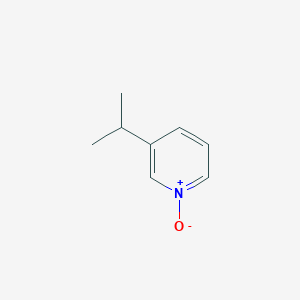
3-Isopropylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylpyridine 1-oxide, with the chemical formula C₈H₁₁N, is a heterocyclic compound. Its systematic IUPAC name is 3-(propan-2-yl)pyridine . The molecular weight of this compound is approximately 121.18 g/mol .
Vorbereitungsmethoden
Synthetic Routes::
Oxidation of 3-Isopropylpyridine: One common method involves the oxidation of 3-isopropylpyridine using suitable oxidants. For example, treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) leads to the formation of 3-isopropylpyridine 1-oxide.
Other Methods: Alternative synthetic routes may involve different oxidizing agents or radical reactions.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Analyse Chemischer Reaktionen
3-Isopropylpyridine 1-oxide can participate in various chemical reactions:
Oxidation: As an N-oxide, it readily undergoes oxidation reactions.
Reduction: Reduction of the N-oxide group can regenerate 3-isopropylpyridine.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents: Oxidizing agents (e.g., H₂O₂, m-CPBA), reducing agents, and nucleophiles.
Major Products: The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Isopropylpyridine 1-oxide finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: It may be used as a probe for studying enzyme-catalyzed reactions.
Industry: Limited industrial applications, but its derivatives could have uses in specialty chemicals.
Wirkmechanismus
The exact mechanism by which 3-isopropylpyridine 1-oxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 3-isopropylpyridine 1-oxide is unique due to its N-oxide functionality, other related compounds include:
3-Isopropylpyridine: The parent compound without the N-oxide group.
Other Pyridine N-Oxides: Similar compounds with different substituents.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-oxido-3-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
InChI-Schlüssel |
IJEPPSBEILVOHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C[N+](=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
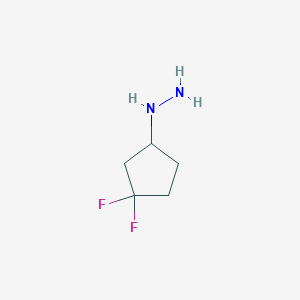
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
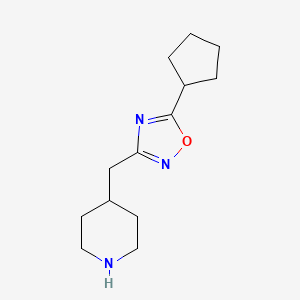
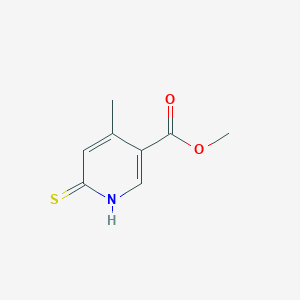
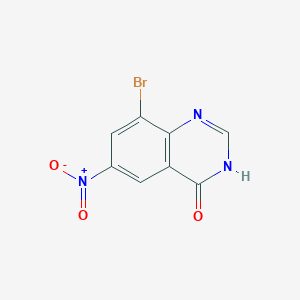
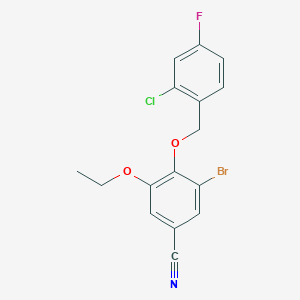
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
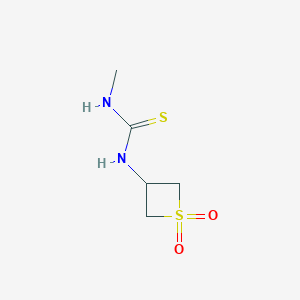
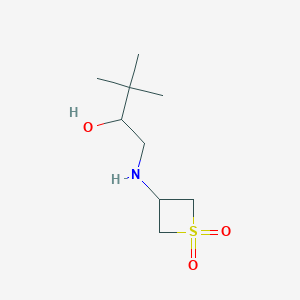

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
